molecular formula C13H12N2O2S B3402733 N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide CAS No. 1060226-25-6

N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide

Cat. No.: B3402733
CAS No.: 1060226-25-6
M. Wt: 260.31 g/mol
InChI Key: QCIBMRBVPYADDP-UHFFFAOYSA-N
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Description

N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide is an organic compound with the chemical formula C12H12N2O2S2. It is a white to light yellow solid that is used primarily as an intermediate in organic synthesis. This compound is known for its stability under standard conditions but may decompose under extreme conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with N-phenylthiophen-3-ylmethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is often cooled to 0°C to control the exothermic nature of the reaction. After the addition of oxalyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The phenyl and thiophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl and thiophenyl derivatives.

Scientific Research Applications

N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide involves its interaction with various molecular targets. The oxalamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and thiophenyl groups can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-bis(thiophen-2-ylmethyl)oxalamide: Similar in structure but with two thiophenyl groups instead of one phenyl and one thiophenyl group.

    N1,N2-bis(phenylmethyl)oxalamide: Contains two phenyl groups instead of one phenyl and one thiophenyl group.

Uniqueness

N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide is unique due to its combination of phenyl and thiophenyl groups, which provides a distinct set of chemical and physical properties. This combination allows for a broader range of chemical reactions and interactions compared to compounds with two identical groups.

Properties

IUPAC Name

N'-phenyl-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-12(14-8-10-6-7-18-9-10)13(17)15-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIBMRBVPYADDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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